3-[2-carboxyethyl-(5-oxobenzo[a]phenoxazin-9-yl)amino]propanoic acid 3-[2-carboxyethyl-(5-oxobenzo[a]phenoxazin-9-yl)amino]propanoic acid
Brand Name: Vulcanchem
CAS No.: 2622208-36-8
VCID: VC11672008
InChI: InChI=1S/C22H18N2O6/c25-17-12-19-22(15-4-2-1-3-14(15)17)23-16-6-5-13(11-18(16)30-19)24(9-7-20(26)27)10-8-21(28)29/h1-6,11-12H,7-10H2,(H,26,27)(H,28,29)
SMILES: C1=CC=C2C(=C1)C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)N(CCC(=O)O)CCC(=O)O
Molecular Formula: C22H18N2O6
Molecular Weight: 406.4 g/mol

3-[2-carboxyethyl-(5-oxobenzo[a]phenoxazin-9-yl)amino]propanoic acid

CAS No.: 2622208-36-8

Cat. No.: VC11672008

Molecular Formula: C22H18N2O6

Molecular Weight: 406.4 g/mol

* For research use only. Not for human or veterinary use.

3-[2-carboxyethyl-(5-oxobenzo[a]phenoxazin-9-yl)amino]propanoic acid - 2622208-36-8

Specification

CAS No. 2622208-36-8
Molecular Formula C22H18N2O6
Molecular Weight 406.4 g/mol
IUPAC Name 3-[2-carboxyethyl-(5-oxobenzo[a]phenoxazin-9-yl)amino]propanoic acid
Standard InChI InChI=1S/C22H18N2O6/c25-17-12-19-22(15-4-2-1-3-14(15)17)23-16-6-5-13(11-18(16)30-19)24(9-7-20(26)27)10-8-21(28)29/h1-6,11-12H,7-10H2,(H,26,27)(H,28,29)
Standard InChI Key FACCMILAYZHSBY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)N(CCC(=O)O)CCC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)N(CCC(=O)O)CCC(=O)O

Introduction

Chemical Structure and Functional Features

The compound’s structure centers on a benzo[a]phenoxazine system, a heterocyclic framework comprising fused benzene and phenoxazine rings. The 5-oxo group introduces a ketone functionality at position 5, while the 9-position is substituted with an amino group linked to a carboxyethyl-propanoic acid chain. This configuration confers both hydrophilic (carboxylic acid groups) and hydrophobic (aromatic rings) properties, enabling interactions with diverse biological targets .

Key structural attributes include:

  • Benzo[a]phenoxazine core: A planar aromatic system capable of intercalating DNA or binding to enzyme active sites.

  • Carboxyethyl-amino side chain: Enhances solubility and provides sites for covalent modification or salt formation.

  • Propanoic acid backbone: Facilitates pH-dependent ionization, critical for membrane permeability and pharmacokinetics.

Comparative analysis with structurally related compounds (Table 1) highlights its uniqueness. For instance, unlike simpler analogs such as 3-(carboxymethylamino)propanoic acid, this compound’s extended aromatic system and multiple functional groups suggest broader bioactivity .

Table 1: Structural Comparison of Benzo[a]phenoxazine Derivatives

Compound NameKey FeaturesBiological Relevance
3-[2-Carboxyethyl-(5-oxobenzo[a]phenoxazin-9-yl)amino]propanoic acidBenzo[a]phenoxazine core, carboxyethyl-amino chainPotential anticancer/antifungal agent
4-(9-Amino-11-oxobenzo cyclohepta[2,4-b]pyridin-2-yl)benzoic acidPyridine-integrated cycloheptane ringStrong anti-inflammatory activity
3-(Carboxymethylamino)propanoic acidLinear carboxymethylamino structureMetabolic intermediate

Synthesis and Mechanistic Pathways

The synthesis of 3-[2-carboxyethyl-(5-oxobenzo[a]phenoxazin-9-yl)amino]propanoic acid likely involves multi-step organic reactions, as inferred from analogous compounds in patent literature . A proposed pathway includes:

  • Formation of the benzo[a]phenoxazine core: Condensation of o-aminophenol derivatives with quinone intermediates under acidic conditions.

  • Introduction of the 5-oxo group: Oxidation of the central ring using agents like potassium permanganate or catalytic hydrogen peroxide.

  • Aminoalkylation at position 9: Nucleophilic substitution with a bromoethylamine derivative, followed by carboxylation via Michael addition with acrylic acid.

Critical reagents identified in similar syntheses include dicyclohexylcarbodiimide (DCC) for amide bond formation and sulforhodamine B (SRB) for quantifying biological activity in subsequent assays .

Applications in Drug Development

The compound’s dual functionality—aromatic core for target engagement and carboxylic groups for solubility—positions it as a promising candidate for:

  • Anticancer therapeutics: Potentially synergizing with existing chemotherapeutic agents like anthracyclines.

  • Diagnostic imaging: Functionalization with radionuclides (e.g., fluorine-18) for PET imaging, leveraging its stable aromatic system.

  • Antifungal agents: Disruption of ergosterol biosynthesis pathways, a mechanism observed in phenoxazine derivatives.

Challenges and Future Directions

Current limitations include the lack of pharmacokinetic data and scalable synthesis methods. Future research should prioritize:

  • In vivo toxicity profiling: Assessing organ-specific toxicity and metabolic clearance.

  • Structure-activity relationship (SAR) studies: Modifying side chains to optimize potency and reduce off-target effects.

  • Clinical trials: Collaborative efforts to evaluate efficacy in oncology or infectious disease models.

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